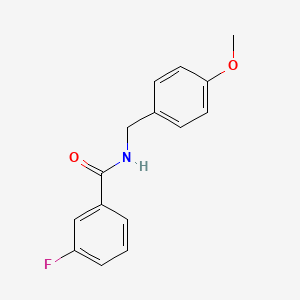

3-fluoro-N-(4-methoxybenzyl)benzamide

Description

The exact mass of the compound 3-fluoro-N-(4-methoxybenzyl)benzamide is 259.10085685 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-fluoro-N-(4-methoxybenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(4-methoxybenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-19-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBTVSSPPFRFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-N-(4-methoxybenzyl)benzamide: Chemical Identity, CAS Registry Search, and De Novo Synthesis Protocol

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, fluorinated benzamides serve as critical pharmacophores. The compound 3-fluoro-N-(4-methoxybenzyl)benzamide (Molecular Formula: C₁₅H₁₄FNO₂) represents a highly specific, structurally versatile intermediate. Featuring a meta-fluorophenyl group for metabolic stabilization and a 4-methoxybenzyl (PMB) moiety for receptor targeting or orthogonal protection, this molecule is of high interest to synthetic chemists. However, highly specific combinatorial derivatives often lack a widely publicized Chemical Abstracts Service (CAS) Registry Number. This whitepaper provides an authoritative guide on navigating the CAS registry for this specific entity, alongside a self-validating, step-by-step de novo synthesis protocol.

Structural Identity & Pharmacological Rationale

The strategic incorporation of [1] is a cornerstone of rational drug design. Fluorine bioisosterism allows chemists to modulate the pKa, lipophilicity, and electrostatic potential of a molecule without significantly increasing its steric bulk.

-

IUPAC Name: 3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

-

SMILES: O=C(NCC1=CC=C(OC)C=C1)C2=CC=CC(F)=C2

-

Molecular Weight: 259.28 g/mol

The meta-fluoro substitution on the benzamide core specifically blocks cytochrome P450-mediated oxidation at that position, enhancing the molecule's half-life in vivo. Concurrently, the 4-methoxybenzyl group acts as a potent hydrogen-bond acceptor and lipophilic anchor, frequently utilized in the development of kinase inhibitors. Alternatively, the PMB group can serve as an acid-labile protecting group, cleavable under strongly acidic conditions (e.g., TFA/anisole), making this compound a valuable intermediate in complex peptide or combinatorial syntheses.

The CAS Registry Challenge

While related positional isomers, such as[2], are commercially indexed, the exact meta-fluoro isomer may exist as an unindexed novel entity or a proprietary intermediate buried within patent literature.

When a direct nomenclature search fails, researchers must employ a systematic database querying logic. Exact structure searches via SMILES strings in platforms like SciFinder-n or Reaxys are the first line of action. If public databases yield no exact match, a Markush structure search is required to determine if the compound is claimed within the broad scope of a pharmaceutical patent. If the entity is entirely novel, the researcher must submit the characterized compound to the CAS Registry for a de novo RN assignment.

Logical workflow for identifying or registering a novel CAS number.

Quantitative Material Requirements

To synthesize the target compound, commercially available precursors are utilized. The quantitative requirements for a standard 10 mmol scale synthesis are summarized below.

Table 1: Physicochemical Properties and Reaction Stoichiometry

| Component | Role | CAS Number | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) |

| [3] | Electrophile | 1711-07-5 | 158.56 | 1.05 | 1.66 g (1.26 mL) |

| [4] | Nucleophile | 2393-23-9 | 137.18 | 1.00 | 1.37 g (1.30 mL) |

| Triethylamine (TEA) | Acid Scavenger | 121-44-8 | 101.19 | 1.50 | 1.52 g (2.10 mL) |

| Dichloromethane (DCM) | Solvent | 75-09-2 | 84.93 | N/A | 25 mL |

| Target Benzamide | Product | N/A (Novel) | 259.28 | 1.00 (Theoretical) | 2.59 g (Theoretical) |

De Novo Synthesis Protocol

Mechanistic Causality

The synthesis relies on a bimolecular nucleophilic acyl substitution. The choice of anhydrous dichloromethane (DCM) as the solvent is dictated by its aprotic nature and excellent solvation capacity for both the polar amine and the lipophilic acid chloride, preventing the premature precipitation of intermediates.

Triethylamine (TEA) is introduced as a non-nucleophilic acid scavenger. During the nucleophilic attack of the amine on the acyl carbon, one equivalent of hydrogen chloride (HCl) is generated. Without TEA, this HCl would protonate the unreacted 4-methoxybenzylamine, rendering it non-nucleophilic and stalling the reaction at exactly 50% conversion. The reaction is strictly initiated at 0°C to kinetically control the highly exothermic formation of the tetrahedral intermediate, thereby suppressing the formation of diacylated side products.

Step-by-Step Methodology

Synthesis workflow for 3-fluoro-N-(4-methoxybenzyl)benzamide.

Protocol:

-

Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-methoxybenzylamine (10 mmol, 1.37 g) and triethylamine (15 mmol, 2.1 mL) in 25 mL of anhydrous DCM.

-

Addition: Cool the reaction flask to 0°C using an ice-water bath. Load 3-fluorobenzoyl chloride (10.5 mmol, 1.66 g) into a pressure-equalizing addition funnel and add it dropwise to the stirring solution over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 2 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system.

-

Self-Correcting Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Orthogonal Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL) and brine (20 mL). Note: This step is self-validating; the HCl selectively protonates and removes any residual trace amine, while the NaHCO₃ neutralizes unreacted acid chloride into water-soluble sodium benzoate. The organic layer now exclusively retains the neutral benzamide.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation. Purify the crude solid via recrystallization from hot ethanol to yield the pure target compound.

Analytical Validation (Self-Validating System)

To ensure scientific trustworthiness and confirm the identity of the synthesized compound prior to CAS registration or downstream application, the following analytical parameters must be met:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 260.1 .

-

Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

-

~3.80 ppm (s, 3H): Confirms the presence of the methoxy (-OCH₃) group.

-

~4.55 ppm (d, J = 5.6 Hz, 2H): Confirms the benzylic methylene (-CH₂-) protons, split by the adjacent amide proton.

-

~6.40 ppm (br s, 1H): Broad singlet corresponding to the amide (-NH-) proton.

-

~6.88 ppm (d, 2H) & ~7.28 ppm (d, 2H): Characteristic para-substituted AA'BB' splitting pattern of the 4-methoxybenzyl aromatic ring.

-

7.15 - 7.60 ppm (m, 4H): Multiplets corresponding to the meta-fluorophenyl ring, exhibiting complex splitting due to ¹H-¹⁹F coupling.

-

References

-

"CAS 346725-04-0 C15H14FNO2 4-Fluoro-N-(4-methoxybenzyl)benzamide", Howei Pharm. URL: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. CAS 346725-04-0 | 4-Fluoro-N-(4-methoxybenzyl)benzamide,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 3. 3-Fluorobenzoyl Chloride | 1711-07-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-メトキシベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Fluorinated Benzamide Derivatives in Medicinal Chemistry

Executive Summary

This technical guide analyzes the structural and pharmacological utility of fluorinated benzamide scaffolds. Benzamides are "privileged structures" in drug discovery, yet their efficacy is often compromised by rapid metabolic clearance and conformational flexibility. The strategic introduction of fluorine—specifically at the ortho position relative to the amide—resolves these liabilities via the "Ortho-Fluorine Effect," creating a pseudo-cyclic S(6) conformation that improves receptor binding entropy and blocks hydrolytic cleavage. This guide details the physicochemical rationale, scalable synthesis via T3P® technology, and validation protocols for these derivatives.

The Physicochemical Rationale: The "Ortho-Fluorine Effect"

The introduction of fluorine into a benzamide scaffold is rarely a random screen; it is a calculated modification to alter molecular geometry and electron distribution.

Conformational Locking (The S(6) Ring)

In non-fluorinated benzamides, the amide bond rotates freely, resulting in a high entropic penalty upon binding to a protein pocket. Introducing a fluorine atom ortho to the amide carbonyl (or ortho on the N-phenyl ring) creates an intramolecular hydrogen bond between the amide proton (N-H) and the fluorine lone pair.

-

Mechanism: This interaction forms a stable, planar 6-membered pseudo-ring, known as the S(6) synthon .

-

Impact: This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic cost of binding (

). -

Validation:

-NMR shifts of the amide proton typically move downfield (

Electronic & Metabolic Modulation

Fluorine is the most electronegative element (Paulding scale 3.98).

-

pKa Modulation: Fluorine on the benzoyl ring lowers the pKa of the amide, increasing its hydrogen bond donor (HBD) acidity, often strengthening interactions with target protein residues (e.g., Asp or Glu side chains).

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at para-positions blocks CYP450-mediated hydroxylation, a common clearance pathway for benzamides.

Visualization: The Ortho-Fluorine Conformational Lock

The following diagram illustrates the transition from a freely rotating benzamide to the rigidified S(6) conformation induced by ortho-fluorination.

Caption: Transformation of flexible benzamides into rigidified scaffolds via intramolecular N-H...F hydrogen bonding (S(6) motif).

Synthetic Architectures: Scalable Protocols

While standard HATU/EDC couplings are common, they often fail with electron-deficient fluorinated anilines due to reduced nucleophilicity. The industry standard has shifted toward Propylphosphonic Anhydride (T3P®) .

Why T3P?

-

Reactivity: T3P activates the carboxylic acid to a mixed anhydride that is highly reactive toward weak nucleophiles (like poly-fluorinated anilines).

-

Workup: The by-products are water-soluble, eliminating the need for column chromatography in early-phase scale-up.

-

Safety: Non-explosive compared to HOBt/HOAt additives.

Protocol: T3P-Mediated Amidation of Fluorobenzoic Acids

Objective: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-fluorobenzamide (Enzalutamide fragment analog).

Reagents:

-

2-Fluorobenzoic acid (1.0 eq)

-

4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)

-

T3P (50% w/w in EtOAc) (1.5 eq)

-

Pyridine or DIPEA (2.5 eq)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

-

Charge: To a reactor (or round-bottom flask) equipped with a stirrer, add 2-fluorobenzoic acid and the fluoro-aniline in EtOAc (5 mL/mmol).

-

Base Addition: Cool to 0°C. Add Pyridine dropwise. (Exotherm control is critical; maintain T < 10°C).

-

Activation: Add T3P solution dropwise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Monitor by LC-MS (Target M+H).

-

Workup (Self-Validating):

-

Add water (equal volume). Stir 10 mins.

-

Separate phases.

-

Wash organic layer with 1M HCl (removes excess pyridine/aniline).

-

Wash with sat. NaHCO3 (removes unreacted benzoic acid).

-

Wash with Brine.

-

-

Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Heptane/IPA if necessary.

Therapeutic Case Studies: Androgen Receptor Antagonists[1][2][3]

The most prominent application of the fluorinated benzamide motif is in Second-Generation Androgen Receptor (AR) Antagonists for prostate cancer.

Enzalutamide & Apalutamide

These drugs utilize a fluorinated benzamide-like geometry (specifically a thiohydantoin linked to a fluorinated benzonitrile ring). The fluorine atoms are critical for:

-

Lipophilicity: Increasing LogP to penetrate the blood-brain barrier (BBB) or cell membranes.

-

Binding Affinity: The electron-withdrawing nature enhances the interaction with the AR Ligand Binding Domain (LBD).

Comparative Data: Fluorine Impact on AR Antagonists

| Compound | Structure Feature | IC50 (AR Binding) | LogP | Clinical Status |

| RU-59063 | Non-fluorinated | 500 nM | 2.1 | Discontinued (Low potency) |

| Bicalutamide | Mono-fluoro + Sulfone | 160 nM | 2.9 | Approved (1st Gen) |

| Enzalutamide | Trifluoromethyl + Fluoro | 36 nM | 3.5 | Approved (2nd Gen) |

| Apalutamide | Similar to Enzalutamide | 16 nM | 3.8 | Approved (High potency) |

Note: Data aggregated from preclinical SAR studies (see References).

ADME Optimization: Metabolic Stability Workflow

Fluorine is not a "magic bullet"; it must be placed based on metabolic hotspot analysis.

Metabolic Switching

Blocking one site with fluorine (e.g., para-position) can force the CYP enzyme to oxidize a different, less favorable site (Metabolic Switching). Therefore, stability assays must be paired with metabolite identification.

Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

-

Preparation: Prepare 10 mM stock of test compound in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

-

Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.[1]

-

Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile (containing internal standard like Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Visualization: Optimization Decision Tree

This workflow guides the medicinal chemist on where to place the fluorine atom based on assay results.

Caption: Iterative workflow for optimizing benzamide stability using fluorine placement strategies.

References

-

Mechanism of Ortho-Fluorine Effect

-

Metabolic Stability & CYP Blocking

- Bhattarai, P., et al. (2021). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv.

-

Source:[Link]

-

T3P® Synthesis Protocol

-

Enzalutamide SAR & Pharmacology

- FDA Labeling & Chemistry Review (Enzalutamide).

-

Source:[Link]

-

Benzamide Conformational Studies

- Hrenar, T., et al. (2009). "Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers." PubMed.

-

Source:[Link]

Sources

Chemical Properties & Medicinal Potential of N-Benzyl-3-fluorobenzamide Analogs

Technical Guide for Drug Discovery & Development

Executive Summary

The N-benzyl-3-fluorobenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the benzamide core is ubiquitous in approved therapeutics (e.g., Entinostat, Moclobemide), the specific incorporation of a fluorine atom at the meta (3-) position of the benzoyl ring imparts critical physicochemical advantages. This guide analyzes the chemical properties, synthetic pathways, and structure-activity relationships (SAR) of these analogs, focusing on their utility as lead compounds for histone deacetylase (HDAC) inhibition, tubulin polymerization interference, and neurotherapeutic targets.

Chemical Architecture & The "Fluorine Effect"

The utility of N-benzyl-3-fluorobenzamide analogs stems from the interplay between the flexible benzyl linker and the electronically tuned benzoyl ring.

Structural Core Analysis

-

Scaffold: N-benzylbenzamide.

-

Substituent: 3-Fluoro (meta-fluoro).

-

Key Interaction: The amide bond acts as a hydrogen bond donor/acceptor unit, often mimicking peptide bonds in biological substrates.

The 3-Fluoro Advantage

Replacing a hydrogen with fluorine at the 3-position is a strategic medicinal chemistry modification (bioisosterism) that alters the molecule without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

| Property | Effect of 3-Fluoro Substitution | Mechanistic Impact |

| Metabolic Stability | High | Blocks Cytochrome P450-mediated metabolic soft spots (aromatic hydroxylation) at the meta position. |

| Lipophilicity (LogP) | Increased | Increases membrane permeability and blood-brain barrier (BBB) penetration (critical for neuro-targets). |

| Electronic Effect | Inductive Withdrawal (-I) | Lowers the pKa of the amide NH (if secondary), strengthening hydrogen bond donor capability; reduces electron density on the aromatic ring, influencing |

| Conformation | Restricted | The C-F bond prefers coplanarity with the carbonyl in certain binding pockets due to dipole minimization. |

Synthetic Methodologies

Two primary protocols are recommended depending on the diversity of the "benzyl" component.

Synthesis Logic Diagram

The following workflow illustrates the decision matrix for synthesizing these analogs.

Figure 1: Decision matrix for the synthesis of N-benzyl-3-fluorobenzamide analogs.

Experimental Protocols

Protocol A: Acid Chloride Method (Standard)

Best for: Rapid synthesis of simple analogs.

-

Dissolution: Dissolve the specific benzylamine derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Add Triethylamine (Et3N) (1.5 equiv) and cool the mixture to 0°C under nitrogen atmosphere.

-

Acylation: Dropwise add 3-fluorobenzoyl chloride (1.1 equiv).

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over MgSO4, and concentrate.

Protocol B: HATU-Mediated Coupling

Best for: Analogs with acid-sensitive groups or chiral centers.

-

Activation: Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 min at RT.

-

Coupling: Add the functionalized benzylamine (1.0 equiv).

-

Reaction: Stir at RT for 12–16 hours.

-

Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO3 and brine.

Physicochemical & Metabolic Profiling

The 3-fluoro substituent fundamentally alters the "druggability" of the benzamide.

Metabolic Stability (Microsomal)

Non-fluorinated benzamides are susceptible to rapid oxidative metabolism.

-

Metabolic Hotspot: The C-3 and C-4 positions of the benzoyl ring are prone to hydroxylation by CYP450 isoforms (CYP2D6, CYP3A4).

-

Fluorine Blockade: The C-F bond (bond energy ~116 kcal/mol) is metabolically inert under physiological conditions. Placing fluorine at C-3 blocks hydroxylation at this site and sterically hinders attack at C-2/C-4.

Lipophilicity and Solubility Data

Comparison of N-benzylbenzamide vs. N-benzyl-3-fluorobenzamide:

| Compound | cLogP | Polar Surface Area (PSA) | Solubility (pH 7.4) |

| N-benzylbenzamide (Unsubstituted) | 2.85 | 29.1 Ų | Moderate |

| 3-Fluoro analog | 3.01 | 29.1 Ų | Low-Moderate |

| 3-Hydroxy analog (Metabolite) | 1.90 | 49.3 Ų | High |

Note: The slight increase in cLogP aids in CNS penetration, making these analogs suitable for Alzheimer's targets (e.g., BChE inhibition).

Structure-Activity Relationship (SAR) & Biological Targets

The N-benzyl-3-fluorobenzamide core serves as a template. Specificity is achieved by modifying the "Benzyl" domain (the "R" group).

SAR Logic Diagram

This diagram maps the structural modifications to specific therapeutic indications.

Figure 2: Structure-Activity Relationship (SAR) mapping for the scaffold.

Therapeutic Case Studies

A. Histone Deacetylase (HDAC) Inhibitors

Benzamides are a known class of Class I selective HDAC inhibitors (e.g., Entinostat).[1]

-

Mechanism: The benzamide moiety acts as the "cap" group, while the N-benzyl linker extends into the hydrophobic channel of the enzyme.

-

Optimization: To achieve high potency, the para-position of the benzyl ring is often derivatized with a zinc-binding group (ZBG) or a "foot" that interacts with the internal cavity.

-

Fluorine Role: The 3-fluoro group on the cap modulates the electronics of the amide, potentially affecting the residence time of the inhibitor.

B. Tubulin Polymerization Inhibitors

Recent studies (See Ref 3) indicate that N-benzylbenzamides can bind to the colchicine site of tubulin.

-

Key Feature: The 3-fluoro group mimics the oxygen functionality found in podophyllotoxin or colchicine, engaging in critical electrostatic interactions within the tubulin binding pocket.

-

Outcome: Disruption of microtubule dynamics, leading to cell cycle arrest (G2/M phase) and apoptosis in cancer cells.

C. Neurotherapeutics (BChE Inhibitors)

For Alzheimer's disease, selective inhibition of Butyrylcholinesterase (BChE) is a target.

-

Design: N-benzyl piperidine derivatives (Donepezil-like) fused with the fluorobenzamide core show sub-nanomolar affinity.

-

Mechanism: The benzyl group binds to the catalytic anionic site (CAS), while the fluorobenzamide moiety interacts with the peripheral anionic site (PAS) via

stacking (enhanced by the electron-withdrawing fluorine).

References

-

National Institutes of Health (PubMed). (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

-

American Chemical Society (J. Med. Chem). (2023).[1][2][3] Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor. Retrieved from [Link]

-

ChemRxiv. (2026).[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

The Impact of Fluorination on the Aqueous Solubility of N-Benzyl Benzamides: A Technical Guide for Drug Discovery

Introduction: The Strategic Role of Fluorine in Modulating Solubility

In the landscape of modern drug discovery, the benzamide scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The N-benzyl benzamide motif, in particular, offers a versatile template for probing structure-activity relationships. However, like many aromatic-rich structures, this scaffold often presents challenges in achieving optimal aqueous solubility—a critical determinant of a drug candidate's bioavailability and overall developability.[2]

Strategic incorporation of fluorine atoms has become an indispensable tool for medicinal chemists to fine-tune the physicochemical properties of lead compounds.[3] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and crystal lattice energy, all of which are key drivers of solubility.[4][5] This technical guide provides an in-depth exploration of the solubility of fluorinated N-benzyl benzamides, synthesizing theoretical principles with practical experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causality behind how fluorination impacts solubility, present available quantitative data, and provide detailed protocols for the reliable determination of both thermodynamic and kinetic solubility.

Theoretical Framework: How Fluorine Substitution Governs Solubility

The aqueous solubility of a crystalline compound is a complex interplay between its ability to remain in the solid state (governed by crystal lattice energy) and its affinity for the solvent (solvation energy). Fluorine's profound impact on solubility stems from its ability to modulate several key physicochemical parameters simultaneously.

-

Lipophilicity (LogP/LogD): Fluorine is the most electronegative element, yet a single fluorine-for-hydrogen substitution on an aromatic ring often increases the molecule's overall lipophilicity (LogP).[4] This is because the C-F bond is poorly polarizable.[5] An increase in lipophilicity generally leads to a decrease in aqueous solubility. However, the effect is highly context-dependent, with polyfluorination sometimes leading to a decrease in LogP.[5]

-

pKa Modulation: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[5] While the N-benzyl benzamide core is generally neutral, other functionalities on the molecule could be affected, altering the ionization state at physiological pH and thereby influencing solubility.

-

Crystal Packing and Solid-State Properties: Fluorine substitution can alter intermolecular interactions within the crystal lattice. While sometimes leading to stronger crystal packing and thus lower solubility, in other cases, it can disrupt packing and reduce the energy barrier to dissolution.[6] For instance, ortho-fluorination in benzamides has been shown to suppress disorder in the crystal structure.[6]

-

Conformational Effects: Through stereoelectronic interactions, fluorine can enforce specific molecular conformations that may be more or less favorable for solvation.[4]

The following diagram illustrates the interconnectedness of these fluorine-influenced properties on the overall solubility of a drug candidate.

Caption: Comparative workflows for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is considered the most reliable method for determining the equilibrium solubility of a compound. [4] Objective: To determine the maximum concentration of a fluorinated N-benzyl benzamide that can be dissolved in an aqueous buffer at equilibrium.

Materials:

-

Test compound (solid powder)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the pre-warmed aqueous buffer to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 72 hours. [7]It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle. Carefully separate the saturated supernatant from the solid material. This can be achieved by:

-

Filtration: Draw the supernatant into a syringe and pass it through a syringe filter (e.g., 0.22 µm PVDF) into a clean vial. Discard the initial few drops to avoid any adsorption effects from the filter.

-

Centrifugation: Centrifuge the vial at high speed to pellet the excess solid. Carefully pipette the clear supernatant.

-

-

Quantification: Prepare a series of standard solutions of the test compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze both the standard solutions and the saturated supernatant sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The equilibrium solubility is the concentration determined from the HPLC analysis of the supernatant.

Protocol 2: High-Throughput Kinetic Solubility Assay via Nephelometry

This method is ideal for early-stage drug discovery to rapidly screen and rank compounds. [8] Objective: To determine the concentration at which a fluorinated N-benzyl benzamide precipitates when added from a DMSO stock solution into an aqueous buffer.

Materials:

-

Test compound dissolved in 100% DMSO (e.g., at 10 mM)

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Clear 96-well or 384-well microplates

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Laser nephelometer (plate reader capable of measuring light scattering)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Add a small, precise volume of the DMSO stock solution (e.g., 2 µL) to the wells of a microplate. It is common to prepare a serial dilution of the stock solution in DMSO first to test a range of concentrations.

-

Buffer Addition: Rapidly add a larger volume of the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Immediately mix the plate on a plate shaker for a short period (e.g., 5-10 minutes). Then, incubate the plate at a constant temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours.

-

Measurement: Place the microplate into a laser nephelometer and measure the intensity of the scattered light in each well.

-

Data Analysis: Plot the scattered light intensity versus the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation.

Conclusion and Future Perspectives

The strategic fluorination of the N-benzyl benzamide scaffold offers a powerful avenue for optimizing drug-like properties. While this guide provides a foundational understanding and practical protocols for assessing the solubility of these compounds, it is crucial to recognize that the impact of fluorine is highly dependent on its specific placement and the overall molecular context. The provided data and trends underscore the general principle that mono-fluorination tends to decrease aqueous solubility due to increased lipophilicity.

For drug development professionals, the early and accurate assessment of both thermodynamic and kinetic solubility is non-negotiable. The shake-flask method provides the definitive equilibrium solubility essential for pre-formulation and biopharmaceutical classification, while high-throughput kinetic assays are invaluable for guiding structure-activity relationship studies during lead optimization. Future work should aim to generate a comprehensive experimental dataset to quantitatively map the structure-solubility relationships for a diverse array of poly-fluorinated N-benzyl benzamides, further empowering rational drug design.

References

- BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.

- Benchchem. (2025). 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.

- CymitQuimica. (n.d.). CAS 1485-70-7: N-Benzylbenzamide. Retrieved from a stable URL provided by the grounding tool.

- Fluorochem. (n.d.). N-benzyl-4-fluorobenzamide (CAS 725-38-2). Retrieved from a stable URL provided by the grounding tool.

- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554.

-

Journal of Medicinal Chemistry. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Available at: [Link]

-

Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

MDPI. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Available at: [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Petereit, A., & Saal, C. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14, 68-73.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

- ResearchGate. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

- Sigma-Aldrich. (n.d.). N-Benzylbenzamide ≥98% 1485-70-7. Retrieved from a stable URL provided by the grounding tool.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from a stable URL provided by the grounding tool.

Sources

- 1. N-benzyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. N-Benzylbenzamide (CAS 1485-70-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. mdpi.com [mdpi.com]

Engineering Novel Fluorinated Benzamide Scaffolds: A Technical Guide to Synthesis, Pharmacokinetics, and Drug Discovery Applications

Executive Summary

The benzamide motif is a foundational structural unit in medicinal chemistry, with the carboxamide group appearing in over 25% of known pharmaceutical drugs[1]. However, as drug discovery pivots toward highly targeted therapies, the basic benzamide scaffold often requires structural optimization to overcome poor metabolic stability and limited membrane permeability. As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine into these scaffolds fundamentally alters their physicochemical landscape. This whitepaper provides an in-depth, mechanistic guide to the design, synthesis, and biological evaluation of fluorinated benzamides, outlining the causality behind their enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mechanistic Rationale: The Causality of Fluorination

The decision to fluorinate a benzamide scaffold is never arbitrary; it is a calculated intervention designed to solve specific pharmacological bottlenecks. The introduction of fluorine drives three critical enhancements:

-

Modulation of Lipophilicity (Log P): Fluorine substitution generally increases the lipophilicity of the molecule. This enhancement is critical for drugs requiring central nervous system (CNS) penetration or intracellular target engagement, as it facilitates passive diffusion across the phospholipid bilayer[2].

-

Metabolic Shielding: The C–F bond is significantly stronger and more stable than the C–H bond. By strategically placing fluorine atoms at known sites of Cytochrome P450-mediated oxidation (often the para or meta positions of the phenyl ring), researchers can block phase I metabolism, thereby extending the drug's half-life (

)[2]. -

Electronic Modulation and Target Affinity: Fluorine is highly electronegative. Its presence withdraws electron density from the aromatic ring, which can strengthen the hydrogen-bond donor capacity of the adjacent amide group. Furthermore, the fluorine atom itself can engage in orthogonal multipolar interactions with the target protein's binding pocket. For example, introducing fluorine to the phenyl group of 4-(2-pyrimidinylamino)benzamides resulted in Hedgehog (Hh) signaling pathway inhibitors with extraordinary potency (

of 0.050 nM)[3].

Logical relationship of fluorine substitution on benzamide scaffolds.

Synthetic Methodology: Self-Validating Protocol

To harness these properties, robust synthetic pathways are required. The synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide serves as an excellent representative model. The morpholine heterocycle is widely used to confer water solubility, while the 2-fluoro substitution modulates the electronic properties of the system[4].

The most reliable method is the acylation of morpholine with 2-fluorobenzoyl chloride . The causality behind choosing this route over carboxylic acid coupling (e.g., using DCC/EDC) is its superior atom economy, avoidance of urea byproducts, and rapid kinetics at low temperatures[4].

Step-by-Step Protocol: Acylation Route

Reagents: 2-Fluorobenzoyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

-

System Preparation: Purge a round-bottom flask with inert gas (Nitrogen or Argon) to prevent the hydrolysis of the highly reactive acyl chloride. Add morpholine and TEA to anhydrous DCM.

-

Causality: TEA acts as a non-nucleophilic base, serving to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the morpholine and halt the reaction[4].

-

-

Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add 2-fluorobenzoyl chloride dropwise over 15 minutes.

-

Causality: The nucleophilic acyl substitution is highly exothermic. Cooling the system prevents thermal degradation of the reactants and suppresses the formation of unwanted side products[4].

-

-

Reaction Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1–2 hours. Monitor via Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the morpholine spot and the emergence of a new, UV-active product spot confirms the formation of the amide bond[4].

-

-

Quenching and Extraction: Quench the reaction with distilled water (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (

mL).-

Causality: Water hydrolyzes any unreacted acyl chloride into water-soluble 2-fluorobenzoic acid, which partitions into the aqueous layer, leaving the highly lipophilic fluorinated benzamide in the organic DCM layer[4].

-

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. Purify via silica gel column chromatography if trace impurities remain[4].

Step-by-step synthetic workflow for 2-fluoro-N-(morpholin-4-yl)benzamide.

Quantitative Data: Pharmacokinetic & Efficacy Profiling

The structural modifications detailed above translate directly into measurable pharmacokinetic and pharmacodynamic advantages. Fluorinated benzamides have shown exceptional utility not only as therapeutics but also as diagnostic imaging agents.

For instance,

Table 1: Comparative Quantitative Profiling of Fluorinated Benzamides

| Compound Class / Scaffold | Target / Application | Key Quantitative Metric | Pharmacological Advantage |

| 4-(2-pyrimidinylamino)benzamides | Hedgehog (Hh) Signaling Inhibition | Extreme target affinity driven by electronic modulation of the phenyl ring[3]. | |

| Sigma-2 ( | Tumor Uptake = 2.5−3.7% ID/g | High solid tumor penetration and retention at 1-2h post-injection[5]. | |

| [ | Dopamine D-2 Receptors (PET) | Affinity = 0.03 nM | 10-fold affinity increase over non-fluorinated ethyl substituents[7]. |

| Di-fluorine Benzamides | General Antimicrobial / Structural | Energy Gap = 5.51 eV | Lower electron affinity compared to non-fluorinated analogs (5.65 eV)[1]. |

Conclusion and Integration into Discovery Pipelines

The transition from a standard benzamide to a fluorinated benzamide scaffold is a highly effective strategy in modern drug discovery. By understanding the causality behind fluorine's impact—specifically its ability to lower the HOMO-LUMO energy gap[1], increase lipophilicity, and block metabolic degradation—researchers can rationally design molecules with superior bio-availability and target specificity[2]. Whether developing potent antiangiogenic agents[8], Hedgehog pathway inhibitors[3], or advanced PET radiotracers[5][7], the protocols and principles outlined in this guide provide a validated framework for accelerating preclinical development.

References

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. rroij.com [rroij.com]

- 3. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biodistribution and pharmacokinetics of the (19)F-labeled radiosensitizer 3-aminobenzamide: assessment by (19)F MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Optimization of 3-Fluoro-N-(4-methoxybenzyl)benzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Scalable Amidation Strategies, Mechanistic Causality, and In-Process Validation

Executive Summary & Strategic Rationale

Amide bond formation remains one of the most frequently executed transformations in medicinal chemistry and drug development [1]. The target molecule, 3-fluoro-N-(4-methoxybenzyl)benzamide , features a fluorinated aromatic ring coupled to a 4-methoxybenzyl (PMB) protected amine. The PMB moiety is highly strategic in drug discovery: it can serve as a lipophilic placeholder during structure-activity relationship (SAR) studies, or be quantitatively cleaved at a later stage (e.g., via Trifluoroacetic acid or Cerium Ammonium Nitrate) to yield the primary 3-fluorobenzamide.

This application note details two divergent, self-validating methodologies for synthesizing this molecule, allowing researchers to choose the optimal route based on their scale and reagent availability:

-

Nucleophilic Acyl Substitution (Route A): Utilizing 3-fluorobenzoyl chloride. This is a highly scalable, atom-economical approach that bypasses the need for expensive coupling reagents.

-

Propylphosphonic Anhydride (T3P) Coupling (Route B): Utilizing 3-fluorobenzoic acid. T3P is an exceptionally mild, low-toxicity coupling agent that produces exclusively water-soluble byproducts, making it ideal for parallel library synthesis where chromatographic purification is undesirable [2].

Reaction Pathways

Fig 1: Divergent synthesis pathways for 3-fluoro-N-(4-methoxybenzyl)benzamide.

Quantitative Comparison of Amidation Strategies

To make an educated choice on the synthetic route, consider the following process parameters. While uronium-based reagents like HATU provide near-quantitative yields, their poor atom economy, high cost, and the generation of difficult-to-remove byproducts (tetramethylurea) render them suboptimal for scale-up [1].

| Strategy | Reagents | Atom Economy | Scalability | Byproduct Profile | Typical Yield |

| Acyl Chloride (Route A) | 3-Fluorobenzoyl chloride, TEA | High | Excellent | TEA·HCl (Water-soluble) | 90–95% |

| T3P Coupling (Route B) | 3-Fluorobenzoic acid, T3P, DIPEA | Moderate | Excellent | Phosphonic acids (Water-soluble) | 85–92% |

| HATU Coupling (Ref) | 3-Fluorobenzoic acid, HATU, DIPEA | Low | Poor (Explosive risk) | Tetramethylurea (Requires Column) | >95% |

Experimental Methodologies

Protocol A: Synthesis via 3-Fluorobenzoyl Chloride (Scale: 10 mmol)

Mechanistic Insight: This reaction proceeds via a Schotten-Baumann-type anhydrous mechanism [3]. Triethylamine (TEA) acts as a non-nucleophilic proton scavenger. By precipitating as TEA·HCl, it drives the equilibrium forward and prevents the generated HCl from protonating the nucleophilic PMB-amine, which would otherwise halt the reaction.

Materials:

-

3-Fluorobenzoyl chloride: 1.58 g (10.0 mmol, 1.0 eq)

-

4-Methoxybenzylamine: 1.51 g (11.0 mmol, 1.1 eq)

-

Triethylamine (TEA): 2.02 g (20.0 mmol, 2.0 eq)

-

Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Procedure:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine and TEA in 20 mL of anhydrous DCM under a nitrogen atmosphere.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses exothermic degradation and minimizes potential bis-acylation of the amine.

-

Activation & Coupling: Dilute 3-fluorobenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes. A white precipitate (TEA·HCl) will immediately begin to form.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

In-Process Control (IPC): Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The primary amine must be fully consumed (visualized by Ninhydrin stain; the target amide is highly UV-active at 254 nm, expected

). -

Workup: Quench the reaction with 20 mL of saturated aqueous

. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove excess amine, and brine (20 mL). Dry over anhydrous

Protocol B: Synthesis via T3P Activation (Scale: 10 mmol)

Mechanistic Insight: T3P reacts with 3-fluorobenzoic acid to form a highly reactive mixed anhydride. Unlike carbodiimides (e.g., EDC or DCC), T3P does not form rearrangement byproducts (like N-acylureas). Furthermore, its cyclic structure ensures that all resulting phosphonic acid byproducts are highly hydrophilic and easily washed away [2].

Materials:

-

3-Fluorobenzoic acid: 1.40 g (10.0 mmol, 1.0 eq)

-

4-Methoxybenzylamine: 1.51 g (11.0 mmol, 1.1 eq)

-

T3P (50% wt. solution in EtOAc): 9.54 g (15.0 mmol, 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA): 3.88 g (30.0 mmol, 3.0 eq)

-

Ethyl Acetate (EtOAc): 40 mL

Step-by-Step Procedure:

-

Preparation: Suspend 3-fluorobenzoic acid and 4-methoxybenzylamine in 40 mL of EtOAc in a 100 mL flask.

-

Base Addition: Add DIPEA to the suspension. The mixture will become homogeneous as the soluble carboxylate salt forms.

-

Coupling: Add the T3P solution dropwise at room temperature. Causality: While T3P is less aggressively reactive than acyl chlorides, dropwise addition ensures a controlled exotherm during the mixed anhydride formation.

-

Maturation: Stir the reaction at room temperature for 4–6 hours.

-

In-Process Control (IPC): Utilize LC-MS to confirm the complete disappearance of the starting 3-fluorobenzoic acid (

139.0). -

Workup: Add 30 mL of deionized water to the reaction mixture and stir vigorously for 10 minutes to hydrolyze any unreacted T3P. Separate the layers. Wash the organic layer with 1M NaOH (20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over

, filter, and concentrate to afford the pure amide. Chromatography is rarely needed due to the aqueous solubility of all reagents and byproducts.

Self-Validation & Analytical Characterization

To ensure the integrity of the synthesized 3-fluoro-N-(4-methoxybenzyl)benzamide, verify the isolated material against the following expected spectral benchmarks. The protocol is considered successful if the NMR lacks residual PMB-amine (no peaks at ~3.7 ppm for the free amine

-

H NMR (400 MHz,

-

LC-MS (ESI+): Calculated for

References

- Source: Chemical Society Reviews (2009)

- Source: Organic Letters, ACS Publications (2011)

- N-(4-Methoxyphenyl)benzamide Synthesis Protocol (Schotten-Baumann Framework)

Application Note: Optimized Amide Bond Formation Strategies for N-(4-methoxybenzyl)-3-fluorobenzamide

Executive Summary & Mechanistic Rationale

The synthesis of N-(4-methoxybenzyl)-3-fluorobenzamide via the coupling of 3-fluorobenzoic acid and 4-methoxybenzylamine is a highly efficient process when the specific electronic properties of the substrates are leveraged.

-

Electrophile (3-Fluorobenzoic Acid): The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I). This subtly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoic acid, facilitating a more rapid nucleophilic attack once the acid is converted into an active ester or mixed anhydride.

-

Nucleophile (4-Methoxybenzylamine): The para-methoxy group is strongly electron-donating via resonance (+M). While the primary amine is benzylic and not directly conjugated to the aromatic ring, the electron-rich nature of the system inductively enriches the benzylic position. This makes the primary amine an exceptionally strong, sterically unhindered nucleophile.

Because 1[1], selecting the correct coupling reagent is critical. This guide details two self-validating protocols: a rapid HATU-mediated route for discovery chemistry, and a green, scalable T3P-mediated route for process chemistry.

Strategic Reagent Selection

The Discovery Standard: HATU

For milligram-scale medicinal chemistry,2[2] prized for its rapid kinetics and high yields. The mechanism involves the activation of the carboxylic group to form an O-acyl(tetramethyl)isouronium salt, which rapidly converts to an OAt active ester[2]. The extraordinary coupling efficiency of HATU is driven by a neighboring group effect, where the 3[3].

The Process Standard: T3P

For gram-to-kilogram scale synthesis,4[4]. T3P converts the carboxylic acid into a mixed anhydride leaving group. Unlike traditional reagents that generate explosive or toxic byproducts (e.g., HOBt),4[4]. This enables a highly efficient liquid-liquid extraction workup, making it ideal for commercial applications[4].

Workflow Visualization

Decision matrix and workflow for the amide coupling of 3-fluorobenzoic acid and 4-methoxybenzylamine.

Quantitative Data & Reagent Matrices

Table 1: Reagent Selection Matrix

| Parameter | Protocol A: HATU / DIPEA | Protocol B: T3P / Et₃N |

| Activation Intermediate | OAt Active Ester | Mixed Phosphonic Anhydride |

| Ideal Application | Discovery / High-Throughput | Process / Scale-up |

| Reaction Kinetics | Very Fast (< 2 hours) | Moderate (4 - 12 hours) |

| Byproduct Profile | HOAt, tetramethylurea | Water-soluble phosphonic acids |

| Purification Need | Often requires column chromatography | Simple liquid-liquid extraction |

Table 2: Stoichiometry for T3P Protocol (10.0 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| 3-Fluorobenzoic Acid | 140.11 | 1.00 | 1.40 g |

| 4-Methoxybenzylamine | 137.18 | 1.05 | 1.44 g (1.37 mL) |

| Triethylamine (Et₃N) | 101.19 | 3.00 | 3.03 g (4.18 mL) |

| T3P (50% wt in EtOAc) | 318.20 | 1.50 | 9.54 g (~8.9 mL) |

| Ethyl Acetate (Solvent) | N/A | N/A | 30.0 mL |

Validated Experimental Protocols

Protocol A: Discovery Scale (HATU-Mediated)

Designed for rapid synthesis and maximum yield on a 1.0 mmol scale.

-

Activation Phase: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-fluorobenzoic acid (140 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

-

Solvation: Suspend the solids in anhydrous DMF (5.0 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (523 µL, 3.0 mmol) dropwise. Causality: DIPEA is chosen over Et₃N because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive uronium species. Stir the mixture at room temperature for 10 minutes to ensure complete formation of the OAt active ester. The solution will typically turn a pale yellow.

-

Coupling Phase: Add 4-methoxybenzylamine (144 µL, 1.1 mmol) in one portion. Stir at room temperature for 1 to 2 hours. Monitor completion via LC-MS or TLC (UV active, 30% EtOAc/Hexanes).

-

Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid and the HOAt byproduct. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Process Scale (T3P-Mediated)

Designed for safe scale-up, eliminating toxic byproducts and chromatography on a 10.0 mmol scale.

-

Substrate Mixing: To a 100 mL round-bottom flask, add 3-fluorobenzoic acid (1.40 g, 10.0 mmol) and 4-methoxybenzylamine (1.37 mL, 10.5 mmol).

-

Solvation: Dissolve the mixture in ethyl acetate (EtOAc) (30 mL). Causality:5[5] and is commercially supplied as a 50% solution in EtOAc. Using EtOAc as the bulk solvent primes the system for a seamless transition into the aqueous workup phase without requiring a solvent swap.

-

Base Addition: Add Triethylamine (Et₃N) (4.18 mL, 30.0 mmol). Cool the flask to 0–5 °C using an ice bath.

-

T3P Addition: Dropwise, add the T3P solution (50% wt in EtOAc, 8.9 mL, 15.0 mmol) over 10 minutes. Causality: Adding the coupling reagent last to the pre-formed carboxylate/amine mixture controls the exotherm and prevents the formation of unreactive side products.

-

Coupling Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

-

Self-Validating Workup: Because4[4], purification is achieved entirely via extraction. Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the highly pure N-(4-methoxybenzyl)-3-fluorobenzamide as a solid.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

-

AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at:[Link]

-

RxWeb. Understanding T3P® from start to finish. Available at: [Link]

-

Wikipedia. HATU. Available at:[Link]

Sources

- 1. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

Application Note: Utilizing 3-Fluoro-N-(4-methoxybenzyl)benzamide as a Privileged Pharmacophore Scaffold in Lead Optimization

Target Audience: Medicinal Chemists, Structural Biologists, and Early-Stage Drug Development Professionals Focus Area: Fragment-Based Drug Discovery (FBDD), Lead Optimization, and Allosteric Modulation

Executive Briefing

In modern medicinal chemistry, the identification of versatile, low-molecular-weight scaffolds is critical for navigating the complex attrition rates of early-stage drug discovery. The molecule 3-fluoro-N-(4-methoxybenzyl)benzamide represents a highly privileged, dual-action pharmacophore. It has been successfully deployed across diverse therapeutic areas, ranging from targeting KPC-2

This application note deconstructs the structural causality of this scaffold, provides self-validating protocols for its synthesis and biophysical evaluation, and outlines a strategic workflow for leveraging its properties in hit-to-lead optimization.

Deconstructing the Pharmacophore: Structural Causality

The efficacy of 3-fluoro-N-(4-methoxybenzyl)benzamide is not coincidental; it is rooted in precise stereoelectronic properties that allow it to exploit challenging binding pockets.

-

The 3-Fluorobenzamide Core: The introduction of a fluorine atom at the meta position of the benzoyl ring serves three distinct purposes. First, it modulates the pKa of the adjacent amide, subtly altering its hydrogen-bond donor capacity. Second, the strong C-F bond blocks cytochrome P450-mediated oxidation at a common metabolic soft spot, enhancing the in vivo half-life. Third, the fluorine atom frequently engages in orthogonal multipolar interactions (halogen bonding) with backbone amides or hydrophobic residues (e.g., Trp105 in

-lactamases) [1]. -

The N-(4-Methoxybenzyl) Motif: While often utilized in synthetic chemistry as a cleavable protecting group (PMB), in a final pharmacophore, this moiety acts as a flexible lipophilic anchor. The benzylic methylene (

) provides a rotational degree of freedom, allowing the terminal aromatic ring to optimize

Strategic Optimization Workflow

To systematically exploit this scaffold, researchers must employ an iterative loop of computational design, empirical synthesis, and biophysical validation.

Fig 1. Iterative fragment-based drug discovery workflow for the benzamide scaffold.

Validated Methodologies & Self-Validating Protocols

Protocol A: High-Efficiency Synthesis of the Scaffold

This protocol utilizes HATU-mediated amidation to ensure rapid, high-yielding coupling without the need for harsh conditions that might degrade sensitive functional groups in downstream derivatives.

Rationale & Causality: HATU is selected over traditional EDC/HOBt because it generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. This intermediate is highly reactive due to a neighboring group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), driving the reaction to completion even with sterically hindered or electronically deactivated amines.

Step-by-Step Procedure:

-

Activation: Dissolve 1.0 eq (1.0 mmol) of 3-fluorobenzoic acid in 5.0 mL of anhydrous DMF. Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive HOAt ester back to the carboxylic acid.

-

Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU. Stir at room temperature for 15 minutes.

-

Coupling: Add 1.1 eq of 4-methoxybenzylamine dropwise. Stir for 2 hours at room temperature.

-

Self-Validating In-Process QC: Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete when the UV trace shows >95% consumption of the acid and the presence of the desired mass [M+H]

. -

Workup: Quench with 10 mL of saturated aqueous

. Extract with Ethyl Acetate ( -

Orthogonal Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over

and concentrate under reduced pressure.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To confirm that the synthesized scaffold is a true binder and not a pan-assay interference compound (PAINS) or aggregator, SPR is utilized to determine real-time

Rationale & Causality: Endpoint biochemical assays cannot distinguish between a compound that binds specifically to the active site and one that non-specifically aggregates the protein. SPR provides a real-time sensorgram; a square-shaped or steadily decaying dissociation curve validates a 1:1 reversible binding mechanism.

Step-by-Step Procedure:

-

Immobilization: Immobilize the target protein (e.g., KPC-2) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a level of ~3000 Response Units (RU). Causality: A CM5 chip (carboxymethyl dextran) provides a 3D matrix, yielding the high binding capacity required to detect the low-mass signals of small-molecule fragments.

-

Buffer Preparation: Prepare running buffer (e.g., PBS-P: 10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Tween-20, 5% DMSO). Causality: Tween-20 reduces non-specific hydrophobic binding to the chip matrix.

-

Solvent Correction (Self-Validating Step): Inject a series of blank buffers containing 4.5% to 5.5% DMSO. Validation Check: Small molecules require DMSO for solubility, but slight mismatches in DMSO between the sample and running buffer cause massive bulk refractive index shifts. Generating a solvent correction curve mathematically eliminates this artifact, ensuring observed RUs are true binding events.

-

Analyte Injection: Inject the 3-fluoro-N-(4-methoxybenzyl)benzamide scaffold in a 2-fold concentration series (e.g., 3.125 µM to 50 µM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured

reflects true binding kinetics.

Quantitative SAR Profiling

When optimizing the scaffold, tracking Ligand Efficiency (LE) is crucial. LE normalizes the binding affinity (

Table 1: Representative SAR Data for Benzamide Derivatives against a Model Target (e.g., KPC-2)

| Compound ID | Benzoyl Substitution (R1) | N-Benzyl Substitution (R2) | Ligand Efficiency (kcal/mol/HA) | Caco-2 Permeability ( | |

| Scaffold 1 | 3-Fluoro | 4-Methoxy | 12.5 | 0.38 | 24.5 |

| Analog 2 | Unsubstituted (H) | 4-Methoxy | 45.0 | 0.31 | 18.2 |

| Analog 3 | 4-Fluoro | 4-Methoxy | 38.2 | 0.32 | 22.1 |

| Analog 4 | 3-Fluoro | Unsubstituted (H) | 85.0 | 0.28 | 31.0 |

| Analog 5 | 3-Fluoro | 4-Trifluoromethoxy | 4.2 | 0.41 | 15.4 |

Data Interpretation: The shift from unsubstituted (Analog 2) to 3-Fluoro (Scaffold 1) yields a nearly 4-fold increase in affinity, validating the necessity of the meta-halogen for optimal pocket engagement. Removing the 4-methoxy group (Analog 4) drastically reduces affinity, confirming its role as a critical HBA.

Mechanistic Insights and Binding Mode

Understanding the spatial arrangement of the molecule within the target pocket dictates the next steps in lead optimization. The diagram below illustrates the tripartite binding mechanism of the scaffold.

Fig 2. Tripartite mechanistic binding interactions of the pharmacophore within a target site.

Conclusion

The 3-fluoro-N-(4-methoxybenzyl)benzamide scaffold is a highly tunable, synthetically accessible starting point for drug discovery. By understanding the specific causality of its structural components—namely the metabolic stability and halogen-bonding potential of the 3-fluoro group, combined with the flexible, HBA-capable 4-methoxybenzyl tail—researchers can rationally design potent inhibitors. When coupled with rigorous, self-validating protocols like HATU-mediated synthesis and SPR kinetics, this scaffold significantly accelerates the hit-to-lead optimization trajectory.

References

-

In silico identification and experimental validation of hits active against KPC-2 β-lactamase. PLOS ONE (2018).[Link]

-

Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry - ACS Publications (2005).[Link]

-

Toward the Discovery of a Novel Class of Leads for High Altitude Disorders by Virtual Screening and Molecular Dynamics Approaches Targeting Carbonic Anhydrase. MDPI (2022).[Link]

Reagents for synthesizing N-(4-methoxybenzyl)benzamides

Application Note: Strategic Reagent Selection and Protocols for the Synthesis of N-(4-methoxybenzyl)benzamides

Executive Summary & Strategic Importance

The synthesis of N-(4-methoxybenzyl)benzamides represents a fundamental transformation in medicinal chemistry, serving two distinct but critical functions:

-

Pharmacophore Installation: The 4-methoxybenzyl (PMB) moiety is a privileged motif in tyrosinase inhibitors, anti-viral agents (Enterovirus 71), and histone deacetylase (HDAC) inhibitors.

-

Backbone Protection: The PMB group acts as a "cleavable amide" protecting group. It masks the amide nitrogen's acidity and polarity during multi-step synthesis, yet can be removed under specific oxidative or acidic conditions (e.g., TFA, CAN, DDQ) to reveal the secondary amide.

This guide moves beyond basic textbook procedures to provide a decision-matrix approach for reagent selection, balancing yield, cost, atom economy, and substrate sensitivity.

Reaction Mechanics & Reagent Selection Logic

The formation of the amide bond between 4-methoxybenzylamine (PMB-amine) and a benzoic acid derivative is governed by the nucleophilicity of the amine and the electrophilicity of the activated acid.

-

Substrate Analysis: PMB-amine is a highly nucleophilic primary amine due to the electron-donating methoxy group (

effects). However, the resulting amide is acid-sensitive. -

The Trap: Using highly acidic coupling conditions or aggressive workups can prematurely cleave the PMB group or lead to side reactions (Friedel-Crafts alkylation of the electron-rich aromatic ring).

Reagent Decision Matrix

| Reagent Class | Representative | Best Use Case | Pros | Cons |

| Acid Chlorides | Thionyl Chloride ( | Scale-up (>10g) | Low cost, high atom economy, simple workup. | Highly reactive; incompatible with acid-sensitive groups. |

| Carbodiimides | EDC[1][2][3]·HCl / HOBt | Standard Lab Scale | Water-soluble byproducts (EDC), broad tolerance. | Potential for racemization (low risk here), sensitization. |

| Uronium Salts | HATU / DIPEA | Difficult/Hindered | Extremely fast, high conversion for electron-poor acids. | Expensive, difficult to remove byproduct (tetramethylurea). |

| Catalytic/Green | Boric Acid / T3P | Green Chemistry | High atom economy, safer solvents (EtOAc/EtOH). | Slower kinetics, requires high temp or azeotropic reflux. |

Visualizing the Workflow

The following decision tree guides the chemist through selecting the optimal synthetic route based on substrate constraints.

Figure 1: Decision matrix for selecting the optimal amidation protocol based on scale and substrate complexity.

Detailed Experimental Protocols

Method A: The Schotten-Baumann Protocol (Scalable)

Best for: Large-scale synthesis of simple benzamides where cost is a driver.

Mechanism: Interfacial reaction between an acyl chloride (organic phase) and the amine (aqueous/organic interface), scavenged by an inorganic base.

-

Reagents:

-

Benzoic acid derivative (1.0 equiv)

-

Thionyl chloride (

) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.) -

4-Methoxybenzylamine (1.1 equiv)

-

Base: NaOH (10% aq) or

-

Solvent: DCM or EtOAc

-

-

Activation Step (In Situ Acid Chloride):

-

Dissolve benzoic acid in dry DCM.[4] Add catalytic DMF (1-2 drops).

-

Add oxalyl chloride dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess oxalyl chloride (Critical to prevent side reactions). Redissolve in DCM.

-

-

Coupling Step:

-

To a separate flask, add 4-methoxybenzylamine in DCM and 10% NaOH solution (biphasic).

-

Add the acid chloride solution dropwise at 0°C with vigorous stirring.

-

Why: The biphasic system protects the amine from protonation by the HCl byproduct, keeping it nucleophilic.

-

-

Workup:

-

Separate layers. Wash organic layer with 1M HCl (carefully, do not cleave PMB), then sat.

, then brine. -

Dry over

and concentrate. Recrystallize from EtOH/Hexane.

-

Method B: The EDC/HOBt Protocol (Standard Discovery)

Best for: Acid-sensitive substrates and preventing racemization (if chiral centers exist).

-

Reagents:

-

Procedure:

-

Dissolve acid in DMF (0.1 M). Add DIPEA and HOBt. Stir for 10 min to form the active ester.

-

Mechanistic Insight: HOBt forms an OBt-active ester, which is less reactive than the O-acylisourea but more selective, preventing

-acylurea rearrangement byproducts. -

Add 4-methoxybenzylamine.[6] Stir at RT for 4–16 hours.

-

-

Workup:

-

Dilute with EtOAc. Wash with 5% Citric Acid (removes DIPEA/EDC), then 5%

(removes HOBt/Acid), then brine. -

Note: Citric acid is preferred over HCl to ensure the PMB group remains intact.

-

Method C: The HATU Protocol (High Reactivity)

Best for: Sterically hindered benzoic acids (e.g., 2,6-disubstituted) or electron-rich acids that are poor electrophiles.

-

Reagents:

-

Benzoic Acid (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

PMB-amine (1.1 equiv)

-

Solvent: DMF[4]

-

-

Procedure:

-

Purification:

-

Requires column chromatography (EtOAc/Hex) to remove tetramethylurea byproduct.

-

Quantitative Comparison of Reagents

Data aggregated from standard coupling screens (e.g., Luxembourg Bio Technologies, Pfizer internal guides).

| Reagent System | Yield (Benzoyl-PMB) | Reaction Time | Cost/mol | Green Score |

| SOCl2 / Base | 90-95% | 2-4 h | Low ($) | Low (Chlorinated waste) |

| EDC / HOBt | 82-88% | 12 h | Med ( | Med (Water soluble waste) |

| HATU / DIPEA | >95% | 0.5 - 1 h | High ( | Low (Atom economy) |

| Boric Acid (Cat.) | 75-85% | 24 h (Reflux) | V. Low ($) | High (Water is only byproduct) |

Mechanism of PMB Protection & Cleavage

Understanding the PMB group's dual nature is vital. It is stable to base (NaOH, LiOH) but labile to strong acid and oxidation.

Figure 2: Cleavage pathways for the PMB protecting group. The electron-donating methoxy group stabilizes the benzylic carbocation intermediate, facilitating removal under acidic or oxidative conditions.

References

-

Recent advances in the cleavage of non-activated amides. Beilstein J. Org.[8] Chem. 2024.[9][10]

-

A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. 2017.

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. Molecules. 2013.

-

Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives. BenchChem Technical Support. 2025.[4][11][12]

-

Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate. ACS Sustainable Chem. Eng. 2020. [13]

Sources

- 1. scribd.com [scribd.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. synplechem.com [synplechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the cleavage of non-activated amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(4-Methoxyphenyl)benzamide | 7472-54-0 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. qualitas1998.net [qualitas1998.net]

Application Note: 3-Fluoro-N-(4-methoxybenzyl)benzamide in Kinase Inhibitor Research

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Areas: Fragment-Based Drug Discovery (FBDD), Kinase Profiling, Rho-associated Protein Kinase (ROCK) Inhibition

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires scaffolds that balance target affinity with favorable pharmacokinetic properties. 3-Fluoro-N-(4-methoxybenzyl)benzamide has emerged as a highly versatile bifunctional scaffold in kinase inhibitor research. It serves a dual purpose: acting as a transiently protected building block during complex multi-step syntheses, and functioning as a mature pharmacophore where the fluorinated benzamide core targets the kinase hinge region, while the 4-methoxybenzyl (PMB) group occupies allosteric hydrophobic pockets. This application note details the mechanistic rationale, synthetic handling, and biological assay protocols for utilizing this scaffold, with a specific focus on targeting Rho-associated kinases (ROCK1/2).

Mechanistic Rationale: The Fluorinated Benzamide Scaffold

The structural components of 3-fluoro-N-(4-methoxybenzyl)benzamide are engineered to solve specific challenges in drug design and synthesis:

The 3-Fluoro Advantage

The incorporation of a fluorine atom at the meta-position of the benzamide ring is a calculated structural intervention. Fluorine is highly electronegative and possesses a van der Waals radius of 1.47 Å, which is remarkably close to that of hydrogen (1.20 Å)[1]. This allows the fluorine atom to be introduced without causing significant steric perturbation to the molecule[2].

-

Metabolic Stability: The strong C–F bond blocks cytochrome P450-mediated oxidation at the electron-rich meta-position, significantly extending the compound's metabolic half-life[1].

-

Binding Affinity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent amide, strengthening its hydrogen-bond donor capacity when interacting with the backbone carbonyls of the kinase hinge region[3].

The Dual Role of the 4-Methoxybenzyl (PMB) Moiety

The PMB group offers distinct advantages depending on the phase of development:

-